molecular formula C6H2ClN5O B12865735 3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride CAS No. 89875-96-7

3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride

Cat. No.: B12865735
CAS No.: 89875-96-7
M. Wt: 195.56 g/mol
InChI Key: WOHJUASXYMLYAU-UHFFFAOYSA-N
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Description

3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, is characterized by the presence of amino, cyano, and carbonyl chloride functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3-Amino-4,5-dicyano-1H-pyrazole with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is maintained at a low temperature (0°C) to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for the chlorination of the amino group.

    Sodium Hydride (NaH): Used as a base in substitution reactions.

    Hydrogen Peroxide (H₂O₂): Used for oxidation reactions.

Major Products Formed

Scientific Research Applications

3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride groups, which provide a combination of electrophilic and nucleophilic sites. This dual reactivity makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

89875-96-7

Molecular Formula

C6H2ClN5O

Molecular Weight

195.56 g/mol

IUPAC Name

3-amino-4,5-dicyanopyrazole-1-carbonyl chloride

InChI

InChI=1S/C6H2ClN5O/c7-6(13)12-4(2-9)3(1-8)5(10)11-12/h(H2,10,11)

InChI Key

WOHJUASXYMLYAU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N(N=C1N)C(=O)Cl)C#N

Origin of Product

United States

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